1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with piperazine moieties often interact with various receptors in the body. For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The interaction of these compounds with their targets often results in changes in the activity of the target proteins, which can lead to alterations in cellular signaling and function .
Biochemical Pathways
The specific pathways affected by these compounds can vary widely depending on their exact structure and target. For instance, some piperazine derivatives have been shown to affect pathways related to neurotransmission .
Pharmacokinetics
The ADME properties of these compounds can also vary. Some compounds with piperazine structures have been found to comply with Lipinski’s rule of five (RO5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The molecular and cellular effects of these compounds can include changes in cell signaling, alterations in cell function, and potentially cytotoxic effects .
Properties
IUPAC Name |
4,7-dimethyl-6-[2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-16-6-4-5-7-18(16)15-28-10-8-27(9-11-28)12-13-29-17(2)14-30-19-20(24-22(29)30)26(3)23(32)25-21(19)31/h4-7,14H,8-13,15H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQQRDJWDYAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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